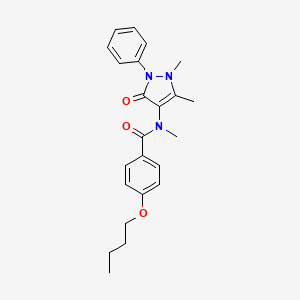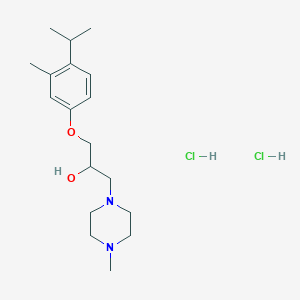![molecular formula C19H19N3O6S B4996497 ethyl N-[(4-nitrophenyl)sulfonyl]tryptophanate](/img/structure/B4996497.png)
ethyl N-[(4-nitrophenyl)sulfonyl]tryptophanate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl N-[(4-nitrophenyl)sulfonyl]tryptophanate, also known as NpST, is a chemical compound that has gained significant attention in scientific research due to its potential use in various fields such as medicine, agriculture, and biotechnology.
作用机制
Ethyl N-[(4-nitrophenyl)sulfonyl]tryptophanate works by inhibiting the activity of enzymes and proteins through covalent modification. The sulfonyl group of this compound reacts with the active site of the enzyme or protein, causing a conformational change that inhibits its activity. This mechanism of action has been studied extensively in the context of COX-2 and MMPs.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Inhibition of COX-2 activity leads to a decrease in the production of prostaglandins, which are involved in inflammation and pain. Inhibition of MMP activity leads to a decrease in the degradation of extracellular matrix proteins, which are involved in tissue remodeling and tumor growth. In agriculture, this compound has been shown to inhibit the growth of weeds and pests by interfering with their metabolic pathways.
实验室实验的优点和局限性
Ethyl N-[(4-nitrophenyl)sulfonyl]tryptophanate has several advantages for lab experiments. It is stable under a wide range of conditions, making it easy to handle and store. It is also relatively easy to synthesize and purify, making it accessible to researchers. However, this compound has some limitations as well. Its covalent modification mechanism of action can lead to off-target effects, making it difficult to study specific enzymes or proteins. Additionally, its potential use as a herbicide and insecticide raises concerns about its environmental impact.
未来方向
There are several future directions for research on ethyl N-[(4-nitrophenyl)sulfonyl]tryptophanate. One area of interest is the development of more specific inhibitors that target specific enzymes or proteins. Another area of interest is the use of this compound as a tool for studying protein-protein interactions. Additionally, there is potential for the use of this compound in the development of new drugs for the treatment of inflammation and cancer. Further research is needed to fully understand the potential applications of this compound in various scientific fields.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential use in various fields such as medicine, agriculture, and biotechnology. Its covalent modification mechanism of action has been studied extensively in the context of COX-2 and MMPs. This compound has several advantages for lab experiments, but also has some limitations. There are several future directions for research on this compound, including the development of more specific inhibitors and the use of this compound as a tool for studying protein-protein interactions.
合成方法
Ethyl N-[(4-nitrophenyl)sulfonyl]tryptophanate can be synthesized by reacting ethyl tryptophanate with p-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting compound is then purified using column chromatography. This synthesis method has been used successfully by researchers to obtain this compound with high purity and yield.
科学研究应用
Ethyl N-[(4-nitrophenyl)sulfonyl]tryptophanate has been studied extensively for its potential use in various scientific fields. In medicine, this compound has been shown to have anti-inflammatory and anti-cancer properties. It has been found to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in inflammation and tumor growth. In agriculture, this compound has been used as a herbicide and insecticide due to its ability to inhibit the growth of weeds and pests. In biotechnology, this compound has been used as a tool to study the function of enzymes and proteins.
属性
IUPAC Name |
ethyl 3-(1H-indol-3-yl)-2-[(4-nitrophenyl)sulfonylamino]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O6S/c1-2-28-19(23)18(11-13-12-20-17-6-4-3-5-16(13)17)21-29(26,27)15-9-7-14(8-10-15)22(24)25/h3-10,12,18,20-21H,2,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJHAUVXPMAXODW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CNC2=CC=CC=C21)NS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[4-(4-methoxyphenoxy)butyl]amino}ethanol](/img/structure/B4996414.png)


![N-({[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide](/img/structure/B4996431.png)
![1-[2-(1-azocanyl)-3-pyridinyl]-N-[(6-methoxy-1,3-benzodioxol-5-yl)methyl]methanamine](/img/structure/B4996434.png)
![2-[2,4-dioxo-5-(3-phenoxybenzylidene)-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B4996442.png)
![N-[1-(1-{2-[4-(methylthio)phenyl]acetyl}-4-piperidinyl)-1H-pyrazol-5-yl]cyclopentanecarboxamide](/img/structure/B4996448.png)
![5-[(1-benzyl-1H-indol-3-yl)methylene]-3-(2-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4996450.png)
![N-[1-(2-fluorobenzyl)-3-piperidinyl]-3,4,5-trimethoxy-N-methylbenzamide](/img/structure/B4996458.png)
![4-(4-fluorophenyl)-6-methoxy-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4996463.png)
![N-[4-(2-furyl)phenyl]-1-[4-methoxy-3-(methoxymethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B4996481.png)
![1-(2-furyl)-2-{2-imino-3-[2-(4-morpholinyl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}ethanol hydrochloride](/img/structure/B4996484.png)
![6-[isopropyl(methyl)amino]-N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]nicotinamide](/img/structure/B4996502.png)
